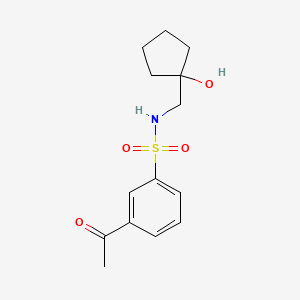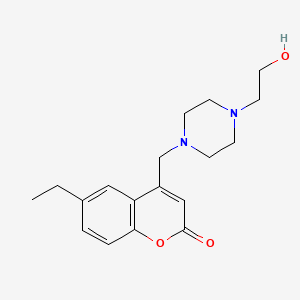
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as EHP-101 and is a potential therapeutic agent for various neurological disorders. EHP-101 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one involves the condensation of 4-(2-hydroxyethyl)piperazine with 6-ethyl-4-formyl-2H-chromen-2-one, followed by reduction of the resulting imine to yield the final product.
Starting Materials
6-ethyl-4-formyl-2H-chromen-2-one, 4-(2-hydroxyethyl)piperazine, Sodium borohydride, Methanol, Acetic acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 6-ethyl-4-formyl-2H-chromen-2-one (1.0 g, 4.2 mmol) and 4-(2-hydroxyethyl)piperazine (1.2 g, 8.4 mmol) in methanol (20 mL) and add acetic acid (0.5 mL)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours., Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes., Step 5: Adjust the pH of the reaction mixture to 10 using sodium hydroxide solution., Step 6: Extract the product with ethyl acetate (3 x 20 mL)., Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a yellow solid (1.0 g, 70% yield).
Mécanisme D'action
The mechanism of action of EHP-101 is not fully understood, but it is believed to act on multiple targets in the central nervous system. EHP-101 has been shown to modulate the activity of ion channels, reduce inflammation, and promote neuroprotection. EHP-101 has also been shown to increase the production of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
EHP-101 has been shown to have a range of biochemical and physiological effects. In animal models, EHP-101 has been shown to reduce inflammation in the central nervous system and to promote neuroprotection. EHP-101 has also been shown to improve cognitive function and to reduce the severity of symptoms in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EHP-101 is that it has shown promising results in preclinical studies and is currently undergoing clinical trials. EHP-101 has also been shown to have a good safety profile in animal models. One limitation of EHP-101 is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies for specific neurological disorders.
Orientations Futures
There are several future directions for research on EHP-101. One direction is to further investigate the mechanism of action of EHP-101 and to identify specific targets in the central nervous system. Another direction is to investigate the potential of EHP-101 as a therapeutic agent for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more targeted therapies based on the specific mechanisms of action of EHP-101.
Applications De Recherche Scientifique
EHP-101 has shown potential as a therapeutic agent for various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In preclinical studies, EHP-101 has been shown to have neuroprotective effects and to reduce inflammation in the central nervous system. EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBLDPPAVHMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

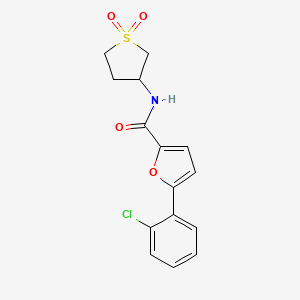

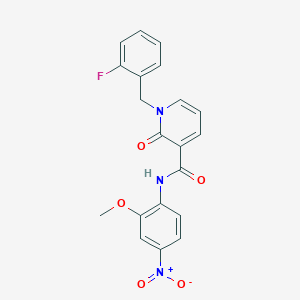
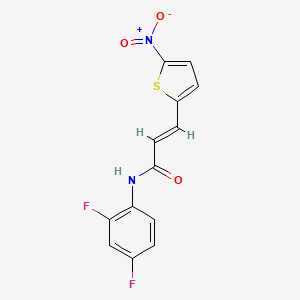
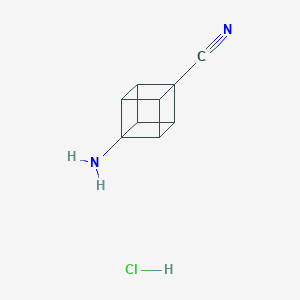
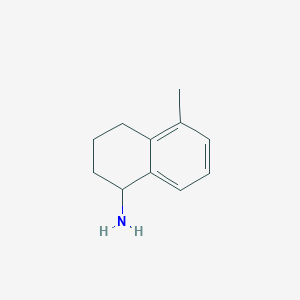
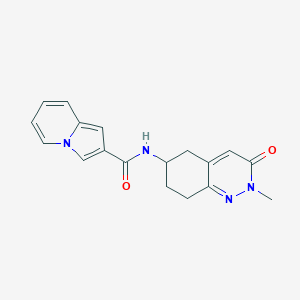
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
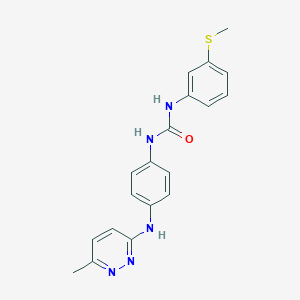
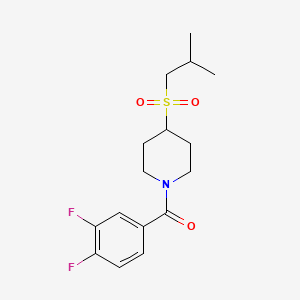
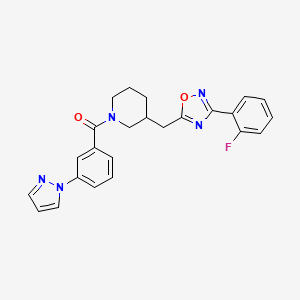
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
